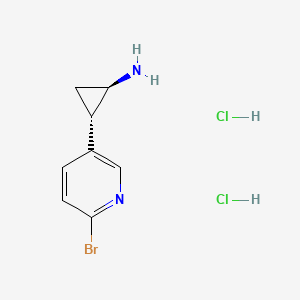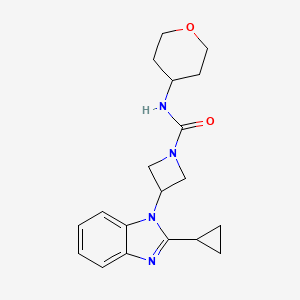
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide, also known as CX-4945, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous, constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has emerged as a promising therapeutic agent for the treatment of cancer and other diseases that are associated with dysregulated CK2 activity.
作用機序
The mechanism of action of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is based on its ability to selectively inhibit CK2 activity. CK2 is a key regulator of various signaling pathways that control cell proliferation, survival, and differentiation. By inhibiting CK2, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can disrupt these pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to inhibit the DNA damage response pathway, which may contribute to its sensitizing effect on cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to reduce the levels of various pro-inflammatory cytokines in vitro and in vivo, suggesting a potential role in the treatment of inflammatory diseases.
実験室実験の利点と制限
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has some limitations, such as its poor solubility in water and its potential toxicity at high doses. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.
将来の方向性
There are several future directions for the research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which may provide valuable information for the design of clinical trials. In addition, the development of more potent and selective CK2 inhibitors may help to overcome the limitations of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide and lead to the discovery of new therapeutic agents.
合成法
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be synthesized by a multistep process that involves the coupling of 2-cyclopropylbenzimidazole with oxan-4-ylamine, followed by the reaction with azetidine-1-carboxylic acid. The final product is obtained after purification by chromatography and crystallization.
科学的研究の応用
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting a potential role in combination therapy. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-14-7-9-25-10-8-14)22-11-15(12-22)23-17-4-2-1-3-16(17)21-18(23)13-5-6-13/h1-4,13-15H,5-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGNQJCNFVKUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)NC5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2929108.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2929109.png)
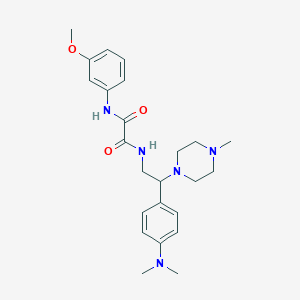
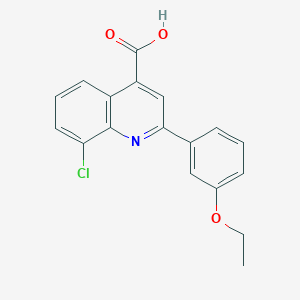
![(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B2929113.png)


![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2929119.png)
![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)
![Methyl 4-{4-[2-(4-fluorophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2929123.png)
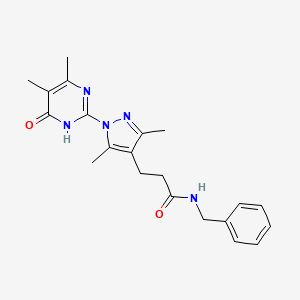
![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)
